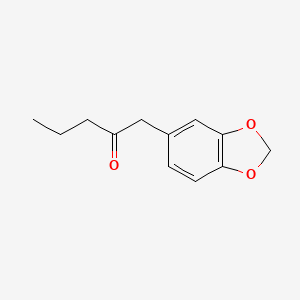

1-(1,3-Benzdioxol-5-yl)pentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pentan-2-one |

InChI |

InChI=1S/C12H14O3/c1-2-3-10(13)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7H,2-3,6,8H2,1H3 |

InChI Key |

UDZCSBYRWFJKHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1,3 Benzodioxol 5 Yl Pentan 2 One

Established Synthetic Routes and Precursors

The synthesis of ketones can be achieved through a variety of methods, often involving the oxidation of secondary alcohols or the reaction of organometallic reagents with carbonyl compounds. For a molecule with the structural complexity of 1-(1,3-benzodioxol-5-yl)pentan-2-one, the choice of precursor and synthetic route is critical to ensure regioselectivity and to avoid unwanted side reactions on the sensitive benzodioxole ring.

Hydrogenation of Unsaturated Ketone Precursors (e.g., 1-(1,3-Benzodioxol-5-yl)penta-3,4-dien-2-one)

A plausible, though not explicitly reported, synthetic route to 1-(1,3-benzodioxol-5-yl)pentan-2-one involves the selective hydrogenation of an unsaturated ketone precursor such as 1-(1,3-benzodioxol-5-yl)penta-3,4-dien-2-one. Allenic ketones of this type can be challenging to synthesize and handle due to their reactivity. However, if obtained, their reduction would offer a direct pathway to the target saturated ketone.

The hydrogenation would require a catalyst that selectively reduces the carbon-carbon double bonds of the allene (B1206475) group without affecting the carbonyl group or the aromatic benzodioxole ring. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used for such transformations, often under controlled temperature and pressure. The specific reaction conditions would need to be optimized to prevent over-reduction to the corresponding alcohol or cleavage of the methylenedioxy bridge.

Alternative Synthetic Approaches reported in Academic Literature

Given the lack of direct literature on the synthesis of 1-(1,3-benzodioxol-5-yl)pentan-2-one, alternative strategies can be inferred from the synthesis of analogous compounds.

One such approach is the oxidation of the corresponding secondary alcohol , 1-(1,3-benzodioxol-5-yl)pentan-2-ol. This alcohol precursor could potentially be synthesized via a Grignard reaction between 3,4-(methylenedioxy)benzylmagnesium bromide and butanal. The resulting secondary alcohol can then be oxidized to the desired ketone using a variety of oxidizing agents. Mild conditions would be preferable to avoid oxidation of the benzodioxole ring. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation could be employed.

Another potential route is the Wacker oxidation of a terminal alkene , specifically 1-(1,3-benzodioxol-5-yl)pent-1-ene. The Wacker oxidation is a well-established method for the conversion of terminal alkenes to methyl ketones using a palladium catalyst in the presence of an oxidant. This reaction is generally regioselective for the formation of the methyl ketone.

A third possibility involves a Friedel-Crafts acylation of 1,3-benzodioxole (B145889). While this reaction typically yields the 1-acylated product, the use of specific catalysts and reaction conditions could potentially influence the regioselectivity to favor the formation of the 2-keto derivative, although this is generally less common. For instance, the acylation of 1,3-benzodioxole with propionic anhydride (B1165640) has been reported to yield 1-(benzo[d] nih.govnih.govdioxol-5-yl)propan-1-one. nih.gov A similar reaction with a pentanoyl derivative would likely lead to the isomeric 1-ketone.

Development of Novel and Efficient Synthetic Strategies

The development of new synthetic methods for compounds like 1-(1,3-benzodioxol-5-yl)pentan-2-one focuses on improving efficiency, selectivity, and sustainability.

Exploration of Regioselective and Chemoselective Syntheses

The primary challenge in synthesizing 1-(1,3-benzodioxol-5-yl)pentan-2-one is achieving the correct regiochemistry of the carbonyl group on the pentyl chain.

Regioselective Oxidation: In the oxidation of a diol precursor, selective oxidation of the secondary hydroxyl group over a primary one would be crucial. This can often be achieved by choosing the appropriate oxidant and protecting group strategy.

Directed Grignard Reactions: The synthesis of the precursor alcohol via a Grignard reaction is inherently regioselective in its formation of the carbon-carbon bond at the carbonyl carbon of the aldehyde.

Catalytic Approaches: Modern catalytic methods, potentially involving transition metal catalysts, could offer highly regioselective pathways. For instance, hydroacylation reactions, while challenging, could directly add an aldehyde across a double bond in a precursor to form the ketone.

Chemoselectivity is also a key consideration, particularly in preserving the integrity of the benzodioxole ring, which can be sensitive to both acidic and oxidative conditions.

Optimization of Reaction Conditions and Yields

For any chosen synthetic route, optimization of reaction parameters is essential to maximize the yield and purity of the final product.

| Reaction Parameter | Considerations for Optimization |

| Catalyst | Screening of different catalysts (e.g., various palladium sources for Wacker oxidation) and catalyst loading. |

| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. Aprotic solvents are often preferred for Grignard reactions, while polar aprotic solvents may be suitable for oxidations. |

| Temperature | Temperature control is critical to prevent side reactions and decomposition, especially with the thermally sensitive benzodioxole moiety. |

| Reaction Time | Monitoring the reaction progress (e.g., by TLC or GC-MS) is necessary to determine the optimal reaction time to maximize product formation and minimize byproduct formation. |

| Reagent Stoichiometry | Adjusting the molar ratios of reactants and reagents can improve yield and reduce waste. |

Mechanistic Studies of 1-(1,3-Benzodioxol-5-yl)pentan-2-one Formation Pathways

Understanding the reaction mechanisms is fundamental to controlling the outcome of the synthesis.

Grignard Reaction Mechanism: The formation of the precursor alcohol, 1-(1,3-benzodioxol-5-yl)pentan-2-ol, via a Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the 3,4-(methylenedioxy)benzylmagnesium bromide on the electrophilic carbonyl carbon of butanal. This is followed by an acidic workup to protonate the resulting alkoxide. mnstate.edupurdue.edu

Oxidation Mechanism: The subsequent oxidation of the secondary alcohol to the ketone can proceed through various mechanisms depending on the chosen reagent. For example, a Swern oxidation involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the ketone.

Wacker Oxidation Mechanism: The Wacker process involves a series of steps including the coordination of the alkene to the palladium(II) catalyst, nucleophilic attack of water on the coordinated alkene (hydroxypalladation), and subsequent β-hydride elimination to form the enol, which tautomerizes to the ketone.

Due to the absence of direct studies on the synthesis of 1-(1,3-benzodioxol-5-yl)pentan-2-one, detailed mechanistic investigations specific to its formation remain an area for future research. Such studies would be invaluable for the rational design of more efficient and selective synthetic routes.

Chemical Reactivity and Derivatization of 1 1,3 Benzodioxol 5 Yl Pentan 2 One

Transformations Involving the Carbonyl Group

The ketone's carbonyl group is a key site for nucleophilic addition and related reactions, enabling the synthesis of various nitrogen-containing derivatives and alcohols.

Reductive Amination Reactions (e.g., with n-butylamine, benzylamine)

Reductive amination is a significant transformation of 1-(1,3-benzodioxol-5-yl)pentan-2-one, converting the ketone into a secondary amine. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary amine, such as n-butylamine or benzylamine (B48309). This intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.

The reaction with n-butylamine yields N-butyl-1-(1,3-benzodioxol-5-yl)pentan-2-amine, while reaction with benzylamine produces N-benzyl-1-(1,3-benzodioxol-5-yl)pentan-2-amine. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For instance, sodium cyanoborohydride is often favored for its selectivity in reducing the iminium ion over the ketone starting material.

Table 1: Examples of Reductive Amination Products

| Amine Reactant | Product |

|---|---|

| n-Butylamine | N-butyl-1-(1,3-benzodioxol-5-yl)pentan-2-amine |

| Benzylamine | N-benzyl-1-(1,3-benzodioxol-5-yl)pentan-2-amine |

Formation of Imines and Oximes

The carbonyl group of 1-(1,3-benzodioxol-5-yl)pentan-2-one readily reacts with primary amines and hydroxylamine (B1172632) to form imines and oximes, respectively. The formation of an imine (a Schiff base) occurs when the ketone is treated with a primary amine under conditions that facilitate the removal of water.

Similarly, the reaction with hydroxylamine (NH2OH) under mildly acidic conditions leads to the formation of 1-(1,3-benzodioxol-5-yl)pentan-2-one oxime. Oximes are crystalline solids and can exist as E/Z isomers. These derivatives are often used for the characterization and purification of ketones.

Other Nucleophilic Additions to the Ketone Functionality

The carbonyl carbon of 1-(1,3-benzodioxol-5-yl)pentan-2-one is electrophilic and susceptible to attack by various nucleophiles. Reduction of the ketone with hydride-reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding secondary alcohol, 1-(1,3-benzodioxol-5-yl)pentan-2-ol.

Grignard reagents and organolithium compounds can also add to the carbonyl group, leading to the formation of tertiary alcohols and carbon-carbon bond formation. The specific structure of the resulting alcohol depends on the R-group of the organometallic reagent used.

Reactions of the Alkyl Chain

The alkyl chain of 1-(1,3-benzodioxol-5-yl)pentan-2-one, particularly the α-carbon adjacent to the carbonyl group, is another site of reactivity.

Alpha-Halogenation and Subsequent Derivatizations

Under acidic or basic conditions, 1-(1,3-benzodioxol-5-yl)pentan-2-one can be halogenated at the α-position (the carbon adjacent to the carbonyl group). This reaction proceeds through an enol or enolate intermediate. For example, bromination can be achieved using bromine in acetic acid. The resulting α-halo ketone, such as 1-bromo-1-(1,3-benzodioxol-5-yl)pentan-2-one, is a versatile intermediate for further synthetic transformations.

These α-halo ketones are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups at the α-position. They can also undergo elimination reactions to form α,β-unsaturated ketones.

Alkylation and Acylation Reactions

The α-protons of 1-(1,3-benzodioxol-5-yl)pentan-2-one are acidic and can be removed by a strong base to form an enolate ion. This enolate can then act as a nucleophile in reactions with alkyl halides (alkylation) or acyl halides/anhydrides (acylation) to introduce new substituents at the α-carbon.

Alkylation with an alkyl halide (R-X) would yield an α-alkylated ketone. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. Similarly, acylation introduces an acyl group (R-C=O) at the α-position, leading to the formation of a β-diketone. These reactions expand the structural diversity of derivatives that can be synthesized from the parent ketone.

Reactivity of the 1,3-Benzodioxole (B145889) Moiety

The 1,3-benzodioxole ring system, also known as the methylenedioxy group, is an electron-rich aromatic system. The two oxygen atoms of the dioxole ring donate electron density to the benzene (B151609) ring via resonance, making it more susceptible to electrophilic attack than benzene itself. However, in the case of 1-(1,3-benzodioxol-5-yl)pentan-2-one, the presence of the pentan-2-one substituent at the 5-position significantly influences this reactivity. The ketone group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

The combination of the electron-donating 1,3-dioxole (B15492876) ring and the electron-withdrawing pentan-2-one substituent governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The activating dioxole ring directs incoming electrophiles to the ortho and para positions relative to the ether oxygens. Conversely, the deactivating keto group directs incoming electrophiles to the meta position relative to its point of attachment.

In 1-(1,3-benzodioxol-5-yl)pentan-2-one, the position ortho to the pentan-2-one group (C6) is the most likely site for electrophilic attack. This position is ortho to one of the dioxole oxygen atoms and meta to the deactivating keto group, representing a compromise between the directing effects of the two substituents.

While specific studies on the electrophilic aromatic substitution of 1-(1,3-benzodioxol-5-yl)pentan-2-one are not extensively documented, the reactivity can be inferred from studies on analogous compounds, such as piperonal (B3395001) (3,4-methylenedioxybenzaldehyde).

Nitration: The nitration of piperonal has been shown to yield 6-nitropiperonal, demonstrating that substitution occurs at the position ortho to the aldehyde group. acs.orgnih.gov This suggests that nitration of 1-(1,3-benzodioxol-5-yl)pentan-2-one would similarly yield 1-(6-nitro-1,3-benzodioxol-5-yl)pentan-2-one. Typical nitrating agents include a mixture of nitric acid and sulfuric acid.

Halogenation: Halogenation of aromatic ketones can be achieved using halogens in the presence of a Lewis acid or under acidic conditions. masterorganicchemistry.comorganic-chemistry.org For 1-(1,3-benzodioxol-5-yl)pentan-2-one, halogenation is expected to occur at the C6 position.

Sulfonation: Aromatic sulfonation is a reversible reaction that can be used to introduce a sulfonic acid group onto an aromatic ring. wikipedia.org The reaction is typically carried out with fuming sulfuric acid. For the title compound, sulfonation would be expected at the C6 position.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are generally difficult on deactivated aromatic rings. organic-chemistry.orgkhanacademy.orgyoutube.comyoutube.com The electron-withdrawing nature of the pentan-2-one group makes Friedel-Crafts reactions on 1-(1,3-benzodioxol-5-yl)pentan-2-one challenging.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(6-Nitro-1,3-benzodioxol-5-yl)pentan-2-one |

| Bromination | Br₂, FeBr₃ | 1-(6-Bromo-1,3-benzodioxol-5-yl)pentan-2-one |

| Sulfonation | Fuming H₂SO₄ | 1-(1,3-Benzodioxol-5-yl)pentan-2-one-6-sulfonic acid |

Ring-Opening or Cleavage Reactions of the Dioxole Ring

The 1,3-benzodioxole ring, while generally stable, can be cleaved under certain conditions to yield the corresponding catechol (1,2-dihydroxybenzene) derivative. This transformation is significant as it provides a route to catecholic compounds which are important synthetic intermediates.

The cleavage of the methylenedioxy bridge can be achieved using various reagents, often under acidic or reductive conditions. The presence of the electron-withdrawing pentan-2-one group may influence the ease of this cleavage.

Acid-Catalyzed Cleavage: Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether linkages of the dioxole ring. masterorganicchemistry.com Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are also effective reagents for this purpose. These reactions typically require elevated temperatures.

Reductive Cleavage: Certain reducing agents can also effect the cleavage of the methylenedioxy group.

Oxidative Cleavage: In some biological systems and under specific oxidative conditions, the methylenedioxy group can be cleaved. organic-chemistry.orgmasterorganicchemistry.com For instance, some enzymatic systems can convert the methylenedioxy group to a catechol. acs.orggoogle.com

The cleavage of the dioxole ring in 1-(1,3-benzodioxol-5-yl)pentan-2-one would result in the formation of 1-(3,4-dihydroxyphenyl)pentan-2-one.

| Reaction Type | Reagents | Expected Product |

| Acid-Catalyzed Cleavage | BBr₃, AlCl₃, HBr, HI | 1-(3,4-Dihydroxyphenyl)pentan-2-one |

| Oxidative Cleavage (enzymatic) | e.g., Lipoxygenase | 1-(3,4-Dihydroxyphenyl)pentan-2-one |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or predicted ¹H or ¹³C NMR data for 1-(1,3-Benzodioxol-5-yl)pentan-2-one could be located.

Data not available.

Data not available.

Mass Spectrometry (MS)

No mass spectrometry data, including high-resolution mass spectrometry or fragmentation pathway analysis, for 1-(1,3-Benzodioxol-5-yl)pentan-2-one could be found.

Data not available.

Data not available.

Infrared (IR) Spectroscopy for Functional Group Identification

No infrared spectroscopy data for 1-(1,3-Benzodioxol-5-yl)pentan-2-one is available in the searched resources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are critical for a complete understanding of the compound's solid-state structure.

A thorough review of scientific literature and crystallographic databases was conducted to obtain X-ray diffraction data for 1-(1,3-Benzodioxol-5-yl)pentan-2-one. However, at present, there are no publicly available crystallographic studies or CCDC (Cambridge Crystallographic Data Centre) entries specifically for this compound.

Without experimental X-ray diffraction data for 1-(1,3-Benzodioxol-5-yl)pentan-2-one, a definitive description of its solid-state structure, including its crystal system, space group, and precise molecular dimensions, remains undetermined.

Other Advanced Analytical Spectroscopies (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Beyond X-ray crystallography, other spectroscopic techniques such as Raman and UV-Vis spectroscopy provide valuable insights into the molecular structure and electronic properties of a compound.

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a molecule. It is a powerful tool for identifying functional groups and fingerprinting chemical compounds. A literature search for experimental Raman spectra of 1-(1,3-Benzodioxol-5-yl)pentan-2-one did not yield any specific studies detailing its characteristic vibrational modes. For related benzodioxole compounds, Raman spectroscopy has been used to analyze the skeletal deformations of the five-membered ring.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as the aromatic benzodioxole ring system in the target molecule. An electronic absorption spectrum for 1-(1,3-Benzodioxol-5-yl)pentan-2-one would be expected to show absorption bands characteristic of the benzodioxole chromophore. However, a review of the available scientific literature did not uncover any published UV-Vis spectra specifically for this compound. Data for other related benzodioxole derivatives is available in various databases, but cannot be directly assigned to the title compound.

In the absence of dedicated experimental studies, the detailed spectroscopic characterization of 1-(1,3-Benzodioxol-5-yl)pentan-2-one by these advanced methods remains an area for future research.

Computational and Theoretical Studies of 1 1,3 Benzodioxol 5 Yl Pentan 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and stability of molecules.

Density Functional Theory (DFT) Studies on Ground State Geometries

No specific DFT studies detailing the ground state geometry of 1-(1,3-benzodioxol-5-yl)pentan-2-one have been identified in the surveyed literature. Such studies would typically involve optimizing the molecular structure to find the lowest energy arrangement of atoms and provide data on bond lengths, bond angles, and dihedral angles. For the related compound, 1-(1,3-benzodioxol-5-yl)pentan-1-one, crystallographic studies have provided experimental data on its solid-state geometry. In a crystal structure of this isomer, the benzodioxole ring system is essentially planar.

Conformational Analysis and Energy Minima Identification

A thorough conformational analysis of 1-(1,3-benzodioxol-5-yl)pentan-2-one, which would identify its various spatial arrangements (conformers) and their relative energies, has not been reported. This type of study is crucial for understanding the molecule's flexibility and the most stable conformations it can adopt.

Molecular Dynamics Simulations

There are currently no published molecular dynamics (MD) simulation studies for 1-(1,3-benzodioxol-5-yl)pentan-2-one. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

While experimental spectroscopic data may exist in various databases, specific computational predictions of NMR chemical shifts and IR vibrational frequencies for 1-(1,3-benzodioxol-5-yl)pentan-2-one are not available in the peer-reviewed literature. DFT calculations are often employed to predict these parameters, which can then be compared with experimental spectra to confirm the molecular structure. For instance, DFT has been used to predict the IR spectrum of related compounds like 1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one.

Computational Modeling of Reaction Mechanisms and Transition States

The computational modeling of reaction mechanisms involving 1-(1,3-benzodioxol-5-yl)pentan-2-one, including the identification of transition states and the calculation of activation energies, is an area that awaits investigation. Such studies are vital for understanding the reactivity of the compound and the pathways of its chemical transformations. For example, literature is available on the synthesis of (+/-)-1-(1,3-Benzodioxol-5-yl)-2-broMo-1-pentanone from 1-(benzo[d]dioxol-5-yl)pentan-1-one, which could serve as a basis for future computational reaction mechanism studies.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are central to the analysis of 1-(1,3-benzodioxol-5-yl)pentan-2-one, providing the means to separate it from starting materials, by-products, and other impurities. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 1-(1,3-benzodioxol-5-yl)pentan-2-one. It is widely employed for assessing the purity of the compound and for monitoring the progress of its synthesis. In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.

For the analysis of 1-(1,3-benzodioxol-5-yl)pentan-2-one, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable. The temperature of the column is typically programmed to increase during the analysis to ensure the efficient elution of the compound and any potential impurities with varying boiling points. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of 1-(1,3-Benzodioxol-5-yl)pentan-2-one

| Parameter | Value/Description |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (split or splitless injection) |

Note: These parameters are illustrative and may require optimization for specific instruments and samples.

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For 1-(1,3-benzodioxol-5-yl)pentan-2-one, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

HPLC is particularly useful for the accurate quantification of 1-(1,3-benzodioxol-5-yl)pentan-2-one and for the separation of non-volatile impurities. Detection is typically achieved using an ultraviolet (UV) detector, as the benzodioxole ring system of the compound exhibits strong UV absorbance. A method for the related compound safrole, which involves reversed-phase LC with UV detection at 235 nm, can be adapted for this analysis. nih.gov

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for 1-(1,3-Benzodioxol-5-yl)pentan-2-one Analysis

| Parameter | Value/Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 235 nm and 285 nm |

| Injection Volume | 10 µL |

Note: The specific mobile phase composition and gradient program would need to be optimized to achieve the desired separation.

Thin-layer chromatography is a simple, rapid, and cost-effective technique that is invaluable for the qualitative monitoring of chemical reactions. It allows for the quick assessment of the consumption of starting materials and the formation of products. For the analysis of 1-(1,3-benzodioxol-5-yl)pentan-2-one, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of non-polar and moderately polar organic solvents, such as hexane (B92381) and ethyl acetate, serves as the mobile phase.

After the plate is developed, the separated spots can be visualized under UV light (typically at 254 nm) or by staining with a suitable reagent, such as a vanillin-sulfuric acid solution, which reacts with the compounds to produce colored spots. researchgate.net The relative mobility of the compound, known as the retention factor (Rf), can be calculated and used for preliminary identification.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

For unambiguous identification and structural elucidation, chromatographic techniques are often coupled with mass spectrometry (MS). These hyphenated techniques provide a wealth of structural information, making them indispensable tools in modern analytical chemistry.

Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful technique for the analysis of volatile compounds. As the separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio of the molecular ion and its various fragments. This information is crucial for confirming the identity of 1-(1,3-benzodioxol-5-yl)pentan-2-one, especially in complex mixtures encountered in clandestine laboratory analysis. mdpi.comastm.org PubChem entries for the isomeric 1-(1,3-benzodioxol-5-yl)pentan-1-one indicate the availability of GC-MS data, suggesting the utility of this technique for this class of compounds. nih.gov

The mass spectrum of 1-(1,3-benzodioxol-5-yl)pentan-2-one would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the pentanone side chain and the benzodioxole ring.

Applications of 1 1,3 Benzodioxol 5 Yl Pentan 2 One As a Synthetic Intermediate

Utilization in the Construction of Complex Organic Scaffolds

The scientific literature does not currently provide examples of 1-(1,3-benzodioxol-5-yl)pentan-2-one being utilized as a building block for the construction of complex organic scaffolds. Research on the synthesis of complex molecules containing the 1,3-benzodioxole (B145889) ring, such as certain auxin receptor agonists, starts from different precursors like N-(benzo[d] unina.itmdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamide. frontiersin.orgresearchgate.net

Precursor in Stereoselective Synthesis of Advanced Intermediates

No specific examples of 1-(1,3-benzodioxol-5-yl)pentan-2-one being employed as a precursor in stereoselective synthesis to create advanced chiral intermediates have been identified in the reviewed literature. General methodologies for stereoselective synthesis exist but have not been documented with this particular ketone.

Contribution to Target-Oriented Synthesis of Complex Natural Product Analogs

While the 1,3-benzodioxole nucleus is present in numerous natural products, there is no direct evidence in the current body of scientific work that 1-(1,3-benzodioxol-5-yl)pentan-2-one has been used as a key intermediate in the target-oriented synthesis of complex natural product analogs. General strategies, such as Diversity-Oriented Synthesis (DOS), are employed to create analogs of natural products like flavones and coumarins, but these syntheses originate from other starting materials. mdpi.com

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel Derivatives with Modified Reactivity Profiles

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 1-(1,3-Benzodioxol-5-yl)pentan-2-one. By strategically modifying the core structure, chemists can fine-tune the electronic and steric properties of the molecule, thereby altering its reactivity and potential applications. Research in this area could focus on several key modifications:

Substitution on the Benzodioxole Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) onto the aromatic ring can significantly impact the electron density of the entire molecule. This, in turn, can influence the reactivity of the ketone carbonyl group and the adjacent methylene (B1212753) bridge. For instance, electron-withdrawing groups could enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Modification of the Pentanone Side Chain: Altering the length and branching of the alkyl chain can introduce steric hindrance that directs the regioselectivity of certain reactions. Furthermore, the introduction of other functional groups, such as alkenes or alkynes, within the side chain would open up pathways for a host of subsequent chemical transformations, including cycloadditions and metathesis reactions.

Functionalization of the Methylene Bridge: The α-carbon adjacent to the carbonyl group is a key site for enolate formation. Research into the controlled functionalization at this position could lead to a diverse array of derivatives.

An example of derivative design based on the benzodioxole core involves the synthesis of N-(benzo[d] frontiersin.orgchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamide compounds. frontiersin.orgnih.gov In these studies, empirical modifications were used to design a series of derivatives that were then synthesized and evaluated for specific biological activities. frontiersin.orgnih.gov This approach of creating a library of related compounds through systematic structural modifications could be effectively applied to 1-(1,3-Benzodioxol-5-yl)pentan-2-one to explore new reactivity profiles. For example, synthesizing α-bromo derivatives, such as (+/-)-1-(1,3-Benzodioxol-5-yl)-2-bromo-1-pentanone, introduces a leaving group that facilitates various nucleophilic substitution reactions. chemicalbook.comscbt.com

| Derivative Class | Potential Modification | Anticipated Change in Reactivity | Potential Synthetic Application |

| Aryl-Substituted | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) on the benzodioxole ring. | Increased electrophilicity of the carbonyl carbon. | Enhanced reactivity towards nucleophiles, facilitation of condensation reactions. |

| Side-Chain Unsaturated | Incorporation of a double or triple bond in the pentyl chain. | Enables addition reactions, cycloadditions, and metathesis. | Access to complex cyclic and polycyclic structures. |

| α-Functionalized | Halogenation or alkylation at the α-carbon. | Provides a handle for subsequent substitution and coupling reactions. | Synthesis of α-aryl, α-amino, or α-alkoxy ketones. |

Exploration of Asymmetric Synthesis Routes to Chiral Analogs

The presence of a chiral center transforms a molecule into a candidate for applications in stereoselective synthesis and medicinal chemistry. The α-carbon of 1-(1,3-Benzodioxol-5-yl)pentan-2-one is a prochiral center, and the development of asymmetric methods to introduce chirality at this position is a significant and valuable research direction. The synthesis of enantiomerically pure or enriched chiral analogs opens the door to studying their stereospecific interactions with biological systems.

Potential strategies for asymmetric synthesis include:

Chiral Catalysis: The use of chiral metal complexes or organocatalysts to control the stereochemical outcome of reactions such as asymmetric hydrogenation, alkylation, or aldol reactions. For example, the use of chiral vanadyl complexes has been shown to be effective in catalyzing asymmetric oxytrifluoromethylation of styrenes, demonstrating the potential of such catalysts in controlling stereochemistry. mdpi.com

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereoselective formation of the desired enantiomer. The auxiliary can then be cleaved to yield the chiral product.

Enzymatic Resolutions: Biocatalysis using enzymes like lipases could be employed for the kinetic resolution of a racemic mixture of a derivative, selectively reacting with one enantiomer to allow for the separation of the other.

The development of asymmetric routes to chiral analogs of pharmacologically active compounds is an area of intense research. researchgate.net Applying these principles to 1-(1,3-Benzodioxol-5-yl)pentan-2-one could lead to the discovery of novel chiral building blocks for the synthesis of complex molecules.

| Asymmetric Method | Description | Potential Reaction | Expected Outcome |

| Chiral Metal Catalysis | A transition metal complex with a chiral ligand catalyzes the reaction. | Asymmetric transfer hydrogenation of the ketone. | Enantioselective formation of the corresponding chiral alcohol. |

| Organocatalysis | A small, chiral organic molecule catalyzes the reaction. | Asymmetric α-functionalization (e.g., amination, fluorination). | Direct synthesis of enantiomerically enriched α-substituted ketones. |

| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct a stereoselective reaction. | Diastereoselective alkylation of an enolate derived from a chiral imine. | Formation of a specific diastereomer, which upon removal of the auxiliary yields the desired enantiomer. |

Mechanistic Studies on Catalytic Transformations Involving the Compound

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research should include detailed mechanistic studies of catalytic transformations involving 1-(1,3-Benzodioxol-5-yl)pentan-2-one. Such studies provide insights into the roles of catalysts, intermediates, and transition states, which is crucial for optimizing reaction conditions and expanding the scope of the transformations.

Areas of focus for mechanistic studies could include:

Catalytic Hydrogenation/Transfer Hydrogenation: Investigating the mechanism of metal-catalyzed reductions of the ketone to the corresponding alcohol. This could involve identifying the active catalytic species and understanding the kinetics of the hydrogen transfer process.

Cross-Coupling Reactions: Elucidating the mechanisms of palladium- or copper-catalyzed reactions to form C-C or C-N bonds at the aromatic ring or the α-carbon.

Aldol and Condensation Reactions: Studying the mechanism of base- or acid-catalyzed aldol reactions with other carbonyl compounds. For instance, TiCl4-promoted aldol reactions have been used to synthesize α,β-unsaturated ketones from related starting materials, and a mechanistic investigation could help optimize this process. mdpi.com

Modern mechanistic investigation tools, including in-situ spectroscopy (NMR, IR), computational chemistry (DFT calculations), and kinetic analysis, would be invaluable in these studies. researchgate.net The insights gained would not only benefit the chemistry of this specific compound but also contribute to the broader field of catalysis.

Development of Sustainable Synthetic Processes for 1-(1,3-Benzodioxol-5-yl)pentan-2-one and its Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic processes in both academic and industrial settings. rsc.org Future research should prioritize the development of sustainable and environmentally friendly methods for the synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-2-one and its derivatives.

Key aspects of developing sustainable synthetic processes include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents.

Development of Recyclable Catalysts: Employing heterogeneous catalysts or homogeneous catalysts that can be easily separated and reused to minimize waste and cost.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

The search for greener synthetic methods is a universal goal in modern chemistry. ejcmpr.com Applying these principles to the synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-2-one could involve exploring biocatalytic routes or developing solvent-free reaction conditions. The adoption of such sustainable practices is crucial for the long-term viability and environmental responsibility of chemical synthesis. rsc.org

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or ionic liquids as reaction media. | Reduced environmental pollution and worker exposure to hazardous substances. |

| Catalysis | Employing solid-supported catalysts or biocatalysts (enzymes). | Easy separation and recycling of the catalyst, milder reaction conditions. |

| Design for Energy Efficiency | Implementing microwave-assisted or flow chemistry synthesis. | Drastically reduced reaction times and lower energy consumption compared to conventional heating. |

| Use of Renewable Feedstocks | Investigating synthetic routes starting from bio-derived materials. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Q & A

Basic: What spectroscopic and crystallographic methods are essential for characterizing 1-(1,3-Benzdioxol-5-yl)pentan-2-one?

Answer:

Characterization requires a combination of single-crystal X-ray diffraction (validated via SHELXL refinement) and spectroscopic techniques. For crystallography, parameters such as unit cell dimensions (e.g., monoclinic system with a = 6.794 Å, b = 12.960 Å, c = 12.244 Å, β = 93.46°), R factor (0.068), and data-to-parameter ratio (14.4) are critical . Spectroscopic methods include IR spectroscopy (to confirm carbonyl groups) and NMR (for structural elucidation of the benzodioxole and pentanone moieties). Reaction conditions (e.g., bromination with acetic acid) should be cross-verified using GC-MS or HPLC for purity assessment .

Advanced: How can researchers resolve contradictions in crystallographic refinement parameters?

Answer:

Discrepancies in refinement (e.g., high wR values or absorption corrections) can be addressed using SHELX programs (e.g., SHELXL for small-molecule refinement). Key steps include:

Validating absorption correction methods (e.g., ψ-scan vs. multi-scan).

Ensuring adequate data-to-parameter ratios (>10:1) to avoid overfitting.

Cross-checking thermal displacement parameters for anisotropic atoms.

For example, the structure reported in Acta Crystallographica Section E achieved an R factor of 0.068 by optimizing data collection on a CAD-4 diffractometer and applying ψ-scan corrections . SHELXTL (Bruker AXS) or Olex2 interfaces can streamline refinement workflows .

Basic: What are the standard synthetic routes for this compound?

Answer:

A high-yield route involves Friedel-Crafts acylation of 1,3-benzodioxole with pentan-2-one derivatives. Key steps:

Reacting 1,3-benzodioxole with bromine in acetic acid (89% yield at 20°C for 2 hours).

Using AlCl₃ as a catalyst in diethyl ether under inert atmospheres (86% yield at 0–20°C).

Alternative methods include multi-step reactions with potassium carbonate in acetonitrile for purification . Confirm product identity via melting point analysis and comparative crystallographic data .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

Yield optimization requires systematic variation of:

Catalysts : Bromine/acetic acid vs. AlCl₃, with the latter favoring lower temperatures (0–20°C).

Solvents : Dichloromethane or THF may reduce side reactions compared to diethyl ether.

Atmosphere : Inert conditions (N₂) minimize oxidation of intermediates.

For example, extending reaction time to 3 hours in acetic acid reduces yield slightly (87% vs. 89% at 2 hours), suggesting kinetic control . Design of Experiments (DoE) methodologies can statistically identify critical parameters.

Advanced: What methodologies are recommended for analyzing biological interactions of this compound?

Answer:

Receptor binding assays : Use radiolabeled ligands to assess affinity for serotonin or dopamine receptors, given structural similarities to psychoactive analogs (e.g., βk-MBDP) .

Molecular docking : Employ software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on crystallographic coordinates .

Metabolic studies : Track urinary metabolites (e.g., via LC-MS) using pentan-2-one as a reference, though specific pathways for this compound remain unexplored .

Basic: What analytical techniques detect impurities or byproducts during synthesis?

Answer:

HPLC-DAD : Resolves unreacted starting materials (e.g., 1,3-benzodioxole) using C18 columns and UV detection at 254 nm.

GC-MS : Identifies volatile byproducts (e.g., brominated intermediates) with electron ionization.

TLC : Monitors reaction progress using silica gel plates and vanillin staining for ketone detection.

Cross-reference purity data with crystallographic reports (e.g., 100% occupancy in refined structures) .

Advanced: How can computational chemistry aid in predicting physicochemical properties?

Answer:

DFT calculations : Optimize molecular geometry (e.g., bond lengths, dihedral angles) using Gaussian09 at the B3LYP/6-31G* level, validated against X-ray data .

Solubility prediction : Use COSMO-RS to estimate logP values (experimental ~2.1) and partition coefficients.

Thermodynamic stability : Calculate Gibbs free energy of synthesis pathways to identify bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.